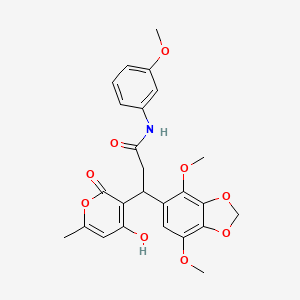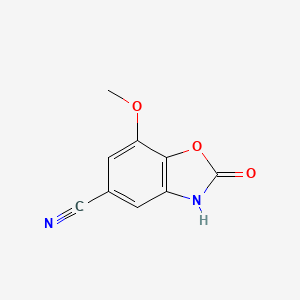![molecular formula C19H15N7O2S B14942820 N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole, triazole, and benzimidazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of N1-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the triazole and benzimidazole rings via nucleophilic substitution and condensation reactions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.
Analyse Des Réactions Chimiques
N~1~-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings, potentially modifying the compound’s biological activity.
Applications De Recherche Scientifique
This compound has significant potential in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. It may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects, and could be used as a scaffold for designing inhibitors of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N1-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and other interactions with active sites, potentially inhibiting the function of target proteins and disrupting biological pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other heterocyclic structures like benzimidazoles, triazoles, and oxadiazoles. Compared to these, N1-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE is unique due to its combination of multiple heterocyclic rings, which may confer enhanced biological activity and specificity. Examples of similar compounds include benzimidazole derivatives like albendazole and triazole derivatives like fluconazole.
Propriétés
Formule moléculaire |
C19H15N7O2S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H15N7O2S/c1-11-6-8-12(9-7-11)16-22-18(28-25-16)21-15(27)10-29-19-24-23-17-20-13-4-2-3-5-14(13)26(17)19/h2-9H,10H2,1H3,(H,20,23)(H,21,22,25,27) |
Clé InChI |
YDYZXHFNCXMVGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=N2)NC(=O)CSC3=NNC4=NC5=CC=CC=C5N43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942738.png)
![3-(2,6-dichlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942744.png)
![7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14942747.png)
![6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942774.png)
![2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B14942777.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine](/img/structure/B14942785.png)
![N-(3-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14942795.png)


![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B14942816.png)
![ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942817.png)
![Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942824.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B14942832.png)
